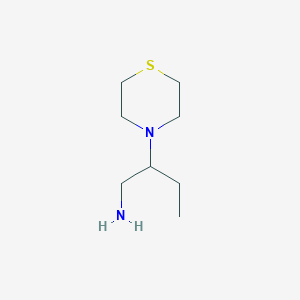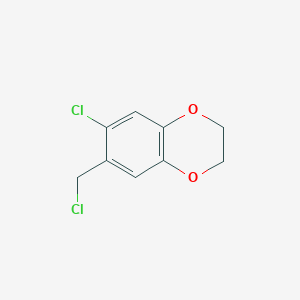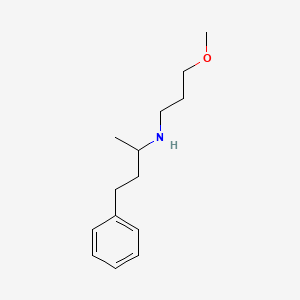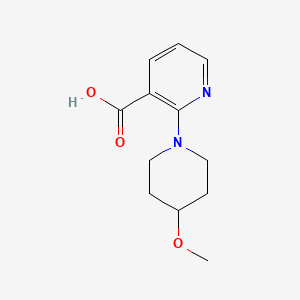![molecular formula C6H6N2OS B1462118 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol CAS No. 5719-29-9](/img/structure/B1462118.png)
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol
Übersicht
Beschreibung
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol, also known as DHPM, is a heterocyclic compound containing a thienopyrimidine ring system. It is an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, which are similar to the structure of DHPM, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of this compound is C6H6N2OS, and its average mass is 154.190 Da .Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activities
The compound 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol and its derivatives have been recognized for their dual inhibitory activities. For instance, one derivative demonstrated potent inhibitory effects on both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the DNA synthesis and repair mechanisms. This dual inhibition capacity was noted as an essential attribute for potential antitumor agents, marking these compounds as significant in cancer research (Gangjee et al., 2008). Additionally, the structural modifications in these derivatives influence their potency and spectrum of tumor inhibition, underlining the importance of molecular architecture in medicinal chemistry (Gangjee et al., 2009).
GPR119 Agonists for Diabetes Mellitus Treatment
GPR119 Agonists
The compound and its derivatives have been explored as GPR119 agonists, signaling a potential therapeutic pathway for treating type 2 diabetes mellitus. The research showed that specific 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives exhibited potent agonistic activity, opening a new avenue for diabetes treatment. This discovery is particularly noteworthy due to the oral bioavailability of these compounds, a desirable characteristic in drug development (Negoro et al., 2012).
Synthesis and Antimicrobial Activity
Antimicrobial Properties
The derivatives of this compound have shown notable antimicrobial activities. The compounds were synthesized and tested against various bacterial strains, displaying effectiveness that, in some cases, surpassed that of reference drugs. This highlights the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents (Abdel-rahman et al., 2002), (Vlasov et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have shown significant cytotoxic activities against certain cell lines .
Biochemische Analyse
Biochemical Properties
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is essential for maintaining vascular homeostasis . Moreover, it decreases pulmonary hypertension by modulating cellular responses in the pulmonary system . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of cAMP-phosphodiesterase results in increased levels of cyclic AMP, which in turn affects various downstream signaling pathways . Additionally, the compound’s interaction with adenosine receptors prevents the absorption of vascular and blood cells, thereby modulating thrombocytopenia . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, affecting its efficacy and cellular responses . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhancing PGI2 biosynthesis and reducing pulmonary hypertension . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of cAMP-phosphodiesterase affects the cyclic AMP pathway, influencing energy metabolism and cellular signaling . Additionally, the compound’s interaction with adenosine receptors impacts nucleotide metabolism, further highlighting its role in cellular biochemistry .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its biochemical interactions and cellular effects, providing insights into its mechanism of action.
Eigenschaften
IUPAC Name |
5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFGUHQMDIDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708376 | |
| Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5719-29-9 | |
| Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1462035.png)
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)


![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)


![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)




